{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE is a complex organic compound that features a combination of aromatic and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE typically involves multiple steps, starting with the preparation of the 3-chlorophenylmethyl carbamoyl intermediate. This intermediate is then reacted with methyl 4-tert-butylbenzoate under specific conditions to form the final product. Common reagents used in these reactions include carbamoyl chlorides and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, catalytic oxidation in a packed-bed reactor can be employed to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation. The compound may bind to DNA or proteins, affecting transcriptional regulation and other cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
What sets {[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various scientific and industrial fields.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-20(2,3)16-9-7-15(8-10-16)19(24)25-13-18(23)22-12-14-5-4-6-17(21)11-14/h4-11H,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXLGGXQSJNNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.